molecular formula C23H18ClNO4S B2475500 [4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114652-95-7

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2475500
CAS No.: 1114652-95-7
M. Wt: 439.91
InChI Key: VOHNPCLGMBEFBH-UHFFFAOYSA-N
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Description

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C23H18ClNO4S and its molecular weight is 439.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and characterization of novel chemical compounds, including those similar to the mentioned compound, have been a focus of research, aiming to explore their potential applications in medicinal chemistry and materials science. For instance, studies have reported on the electrochemical synthesis of benzoxazine derivatives, highlighting the utility of similar compounds in synthesizing new chemicals with potential antioxidative properties (Largeron & Fleury, 1998).

Antimicrobial and Antioxidant Activities

  • Research into the antimicrobial and antioxidant activities of benzothiazinone derivatives has shown promising results. Studies have synthesized new pyridine derivatives, demonstrating variable and modest activity against bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Characterization

  • The structural characterization of side products in the synthesis of benzothiazinone derivatives is crucial for understanding their chemical behavior and potential applications. For instance, a study reported the crystal and molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate, offering insights into the structural aspects of these compounds (Eckhardt et al., 2020).

Photochemical Properties and Applications

  • The photochemical properties of benzothiazinone and its derivatives have also been explored, with studies investigating the synthesis of angular pentacyclics via photo-reorganization, suggesting a method for synthesizing complex organic structures in a green and convenient manner (Dalal et al., 2017).

Potential in Drug Development

  • The potential of benzothiazinone derivatives in drug development has been highlighted, with research focusing on the synthesis and biological evaluation of derivatives for antimicrobial activity. This suggests a pathway for developing new therapeutic agents based on the chemical framework of benzothiazinone (Chaudhari, 2012).

The scientific research applications of 4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and similar compounds span from chemical synthesis and structural characterization to exploring their potential as antimicrobial, antioxidant, and therapeutic agents. These studies provide a foundation for future research and development in various fields of chemistry and pharmacology.

Properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-15-7-9-16(10-8-15)23(26)22-14-25(17-11-12-20(29-2)18(24)13-17)19-5-3-4-6-21(19)30(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHNPCLGMBEFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.